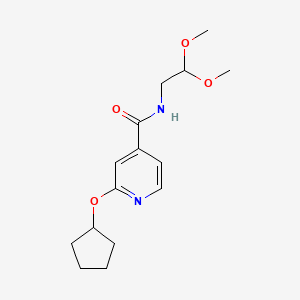![molecular formula C13H9ClN2S2 B2760481 2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine CAS No. 478029-83-3](/img/structure/B2760481.png)
2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the benzothieno[3,2-d]pyrimidine family. This compound is characterized by the presence of an allylsulfanyl group at the 2-position and a chlorine atom at the 4-position of the benzothieno[3,2-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities .
Mechanism of Action
Target of Action
The primary target of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is a membrane-bound heme protein that plays a pivotal role in the conversion of arachidonic acid to prostaglandins . These prostaglandins and their metabolites are involved in multiple physiological and pathophysiological processes .
Mode of Action
2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine interacts with COX-2, inhibiting its expression . This inhibition results in the suppression of prostaglandin E2 (PGE2) and interleukin-8 (IL-8) production . The compound also inhibits the expression of inducible NO synthase (iNOS) and intercellular adhesion molecule-1 (ICAM-1) .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX-2 enzyme . This inhibition disrupts the conversion of arachidonic acid to prostaglandins, thereby affecting the downstream effects of these metabolites .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine are not explicitly mentioned in the available literature
Result of Action
The molecular and cellular effects of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine’s action include the inhibition of COX-2, iNOS, and ICAM-1 expression . This leads to the suppression of PGE2 and IL-8 production . These effects suggest that the compound could have potential anti-inflammatory activity .
Action Environment
The action, efficacy, and stability of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine can be influenced by various environmental factors For instance, the compound’s interaction with its targets can be affected by the presence of other molecules or changes in the cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine typically involves the following steps:
Formation of the Benzothieno[3,2-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and 2-chlorobenzonitrile under specific conditions.
Introduction of the Allylsulfanyl Group: The allylsulfanyl group is introduced via a nucleophilic substitution reaction using allyl mercaptan as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the allylsulfanyl group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, dechlorinated products.
Substitution: Amino derivatives, thioethers, alkoxy derivatives.
Scientific Research Applications
2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, which could have anti-inflammatory properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Benzothieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Sulfonamide Thio-Derivatives: Compounds with sulfonamide and thio groups attached to the benzothieno[3,2-d]pyrimidine core.
Uniqueness
2-(Allylsulfanyl)-4-chloro1benzothieno[3,2-d]pyrimidine is unique due to the presence of both an allylsulfanyl group and a chlorine atom, which confer distinct chemical reactivity and potential biological activities compared to other derivatives .
Properties
IUPAC Name |
4-chloro-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c1-2-7-17-13-15-10-8-5-3-4-6-9(8)18-11(10)12(14)16-13/h2-6H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUBHHNMEFULEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)Cl)SC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
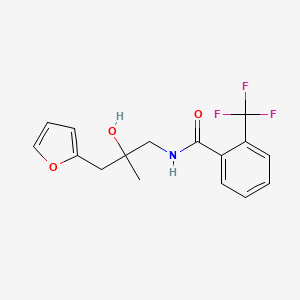
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2760401.png)
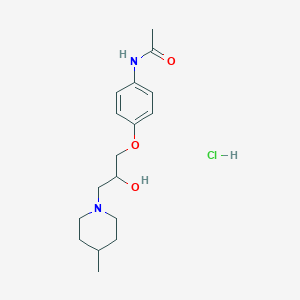
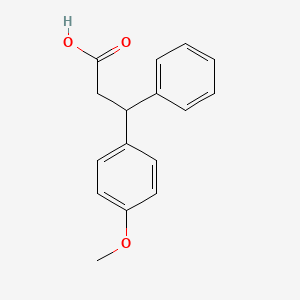
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-methylthiophene-2-carboxamide](/img/structure/B2760407.png)
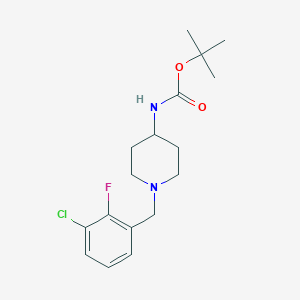
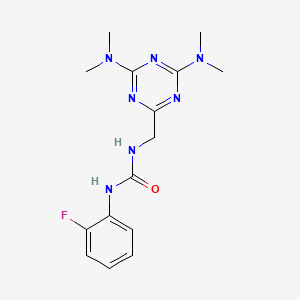
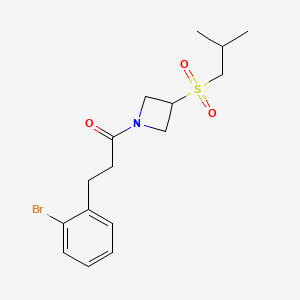
![[1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile](/img/structure/B2760414.png)
![3-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2760415.png)
![methyl 4-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2760416.png)
![2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2760417.png)
![2-[(2R)-4-azidobutan-2-yl]oxyoxane](/img/structure/B2760420.png)
